



Application Notes: Using ELISA to Detect IL-17 in Liver Biopsies

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Compound of Interest		
Compound Name:	Hbv-IN-17	
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Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases. In the context of liver pathology, emerging evidence highlights the significance of the IL-17 signaling axis in the progression of several chronic liver diseases.[1] IL-17 is implicated in the development of nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), liver fibrosis, and even hepatocellular carcinoma (HCC).[2][3] The cytokine is primarily produced by T helper 17 (Th17) cells and contributes to liver inflammation by inducing the production of other pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils and other immune cells to the liver.[1][3]

Given its role in hepatic inflammation and fibrosis, the quantification of IL-17 in liver tissue can serve as a valuable biomarker for disease activity, progression, and the efficacy of therapeutic interventions. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples, including tissue homogenates from liver biopsies. These application notes provide a detailed protocol for the detection and quantification of IL-17 in human liver biopsies using a sandwich ELISA.

IL-17 Signaling Pathway in the Liver

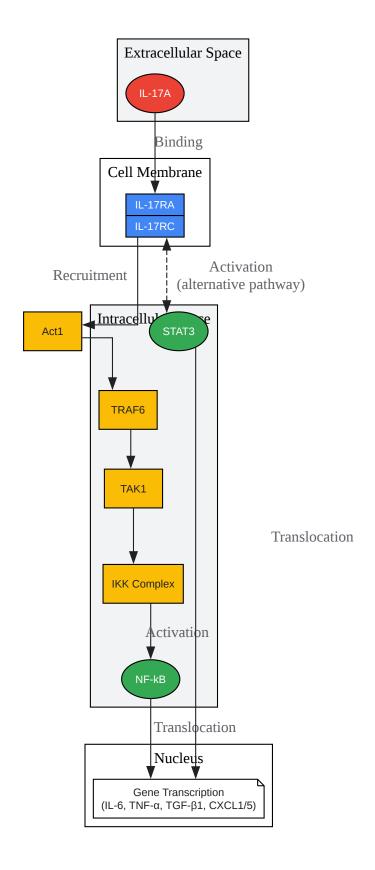


Methodological & Application

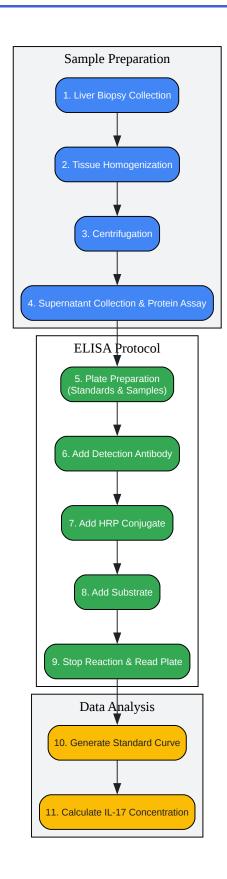
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The biological effects of IL-17 in the liver are mediated through its binding to the IL-17 receptor (IL-17R), which is expressed on various liver-resident cells, including hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells. Upon ligand binding, the IL-17R complex recruits intracellular signaling molecules, leading to the activation of downstream transcription factors such as NF- κ B and STAT3. This activation results in the transcription of genes encoding proinflammatory cytokines (e.g., IL-6, TNF- α) and pro-fibrotic factors like TGF- β 1, which in turn promotes HSC activation and collagen production, contributing to liver fibrosis.









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